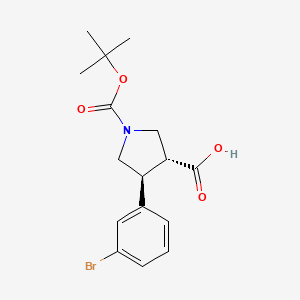

(3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a broader class of pyrrolidine derivatives, known for their significance in various chemical syntheses and potential as intermediates in the development of therapeutic agents. The compound’s structure, characterized by the presence of a tert-butoxycarbonyl group and a bromophenyl moiety, suggests its utility in organic synthesis, especially in creating complex molecules due to the reactive sites available for further modification.

Synthesis Analysis

The synthesis of highly substituted pyrrolidine derivatives can be achieved through various methodologies, including one-step continuous flow synthesis which allows for efficient production directly from tert-butyl acetoacetates, amines, and 2-bromoketones. This process utilizes HBr generated as a byproduct to hydrolyze tert-butyl esters in situ, offering a streamlined approach to obtaining pyrrolidine derivatives (Herath & Cosford, 2010).

Molecular Structure Analysis

The molecular structure of related pyrrolidine compounds can be elucidated through spectroscopic methods and X-ray diffraction studies. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate exhibits a triclinic space group with detailed cell parameters, indicating the conformational preferences of the pyrrolidine ring and the types of intermolecular interactions, such as hydrogen bonds, that stabilize the structure (Naveen et al., 2007).

Chemical Reactions and Properties

The pyrrolidine core structure, particularly with substituents such as tert-butoxycarbonyl and bromophenyl groups, is versatile in chemical reactions. It can undergo various transformations, including cyclizations, acylations, and conjugate additions, to produce complex molecules with high stereochemical control. This versatility underscores the compound's utility in synthesizing biologically active molecules and exploring new reaction pathways (Chung et al., 2005).

Aplicaciones Científicas De Investigación

Design and Synthesis of Influenza Inhibitors

One significant application of related pyrrolidine cores involves the design and synthesis of potent inhibitors for influenza neuraminidase. For instance, research has discovered compounds such as A-192558, which demonstrated substantial inhibitory activity against influenza neuraminidase, essential for viral replication. This research utilized core structures similar to the specified compound for high-throughput synthesis, guided by the structural information of the neuraminidase active site, to expedite the identification of effective inhibitors (Wang et al., 2001).

Structural Analysis in Medicinal Chemistry

The compound and its derivatives have been used to explore structural configurations and their implications in medicinal chemistry. For example, the study of "(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid" highlights the importance of dihedral angles and conformation for the stability and reactivity of such molecules. This research contributes to understanding how structural variations affect the biological activity and synthesis of pharmaceuticals (Yuan et al., 2010).

Asymmetric Synthesis of Bioactive Compounds

Asymmetric synthesis is another critical area where derivatives of the specified compound find applications. Studies have detailed the enantioselective synthesis of compounds like trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, showcasing the utility of related pyrrolidine structures in creating chiral centers essential for the activity of many bioactive molecules (Xue et al., 2002).

Chemical Crystallography

In chemical crystallography, the detailed structural analysis of related compounds has provided insights into intermolecular interactions and molecular conformations. Such studies are fundamental in the design of new materials and the understanding of molecular behaviors, exemplified by research on "Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate" (Naveen et al., 2007).

Propiedades

IUPAC Name |

(3R,4S)-4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZJBSBJNUMFEY-OLZOCXBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/no-structure.png)